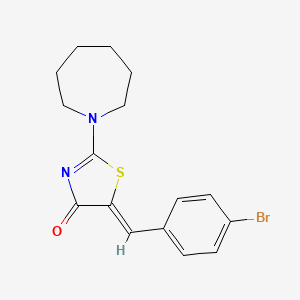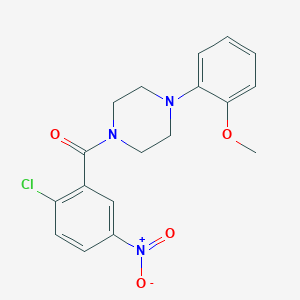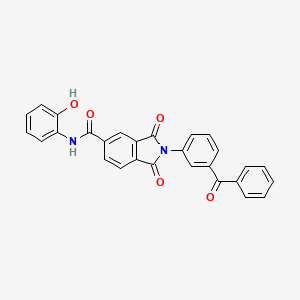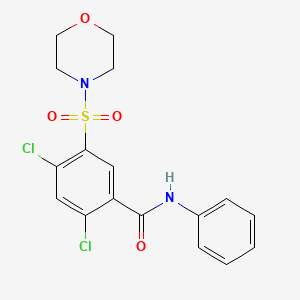
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one
描述
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins.
作用机制
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one binds to the hydrophobic groove of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and prevents them from interacting with pro-apoptotic proteins, such as Bax and Bak. This disruption of the anti-apoptotic/pro-apoptotic protein interaction leads to the activation of Bax and Bak, which in turn leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy.
实验室实验的优点和局限性
One of the advantages of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its selectivity for anti-apoptotic proteins, which allows for the targeted induction of apoptosis in cancer cells. However, one limitation of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of more soluble analogs of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, which would improve its administration in vivo. Another potential direction is the combination of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one with other chemotherapeutic agents to improve its efficacy. Additionally, the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in combination with other targeted therapies, such as immunotherapy, may also be explored.
科学研究应用
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been extensively used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w. This inhibition of anti-apoptotic proteins leads to the activation of pro-apoptotic proteins, such as Bax and Bak, and ultimately triggers apoptosis in cancer cells. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUQSNOBXKUJS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)

![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3438844.png)

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438856.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438858.png)



![phenyl 2-{[2-(diethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B3438898.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3438909.png)
methanone](/img/structure/B3438914.png)
![2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438918.png)
![5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-2-methoxyphenyl acetate](/img/structure/B3438923.png)